![molecular formula C22H20N2 B13118864 2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 2,2’ positions and two amino groups at the 4,4’ positions on the naphthalene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-dimethyl-1,1’-binaphthalene.
Nitration: The binaphthalene derivative undergoes nitration to introduce nitro groups at the 4,4’ positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce acylated or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethyl-1,1’-binaphthalene: Lacks the amino groups, making it less reactive in certain chemical reactions.
1,1’-Binaphthalene-2,2’-diamine: Has amino groups at different positions, leading to different reactivity and applications.
2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of amino groups, resulting in different chemical properties.
Uniqueness
2,2’-Dimethyl-[1,1’-binaphthalene]-4,4’-diamine is unique due to the specific positioning of the methyl and amino groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research.
Eigenschaften
Molekularformel |
C22H20N2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-(4-amino-2-methylnaphthalen-1-yl)-3-methylnaphthalen-1-amine |
InChI |
InChI=1S/C22H20N2/c1-13-11-19(23)15-7-3-5-9-17(15)21(13)22-14(2)12-20(24)16-8-4-6-10-18(16)22/h3-12H,23-24H2,1-2H3 |
InChI-Schlüssel |
CDWFXBFECPICQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N)C3=C(C=C(C4=CC=CC=C43)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


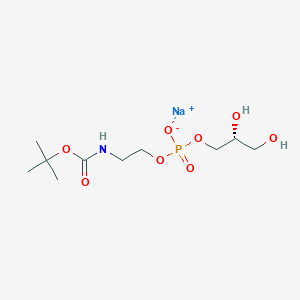
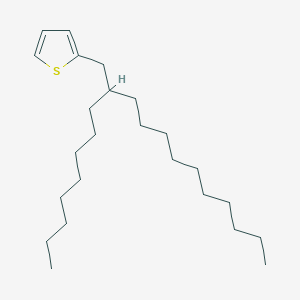
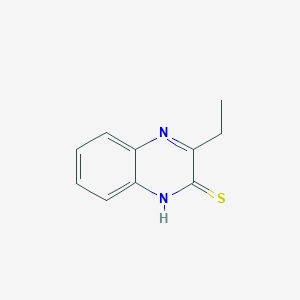
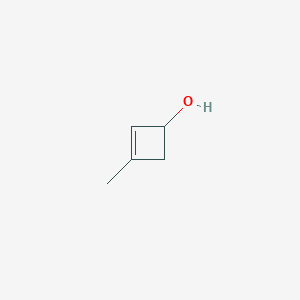
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
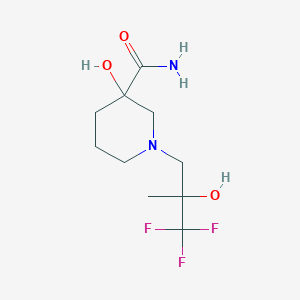
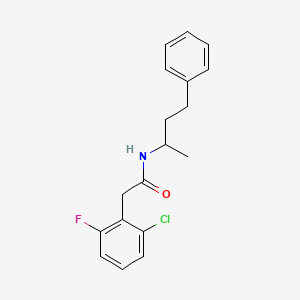

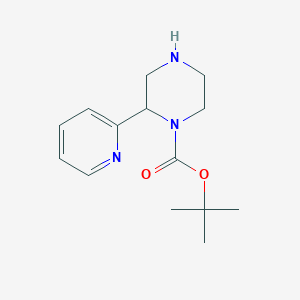
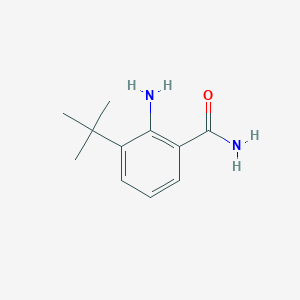
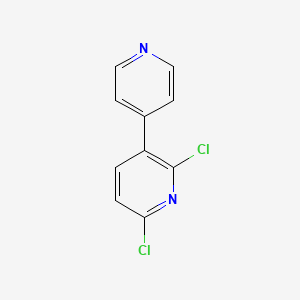

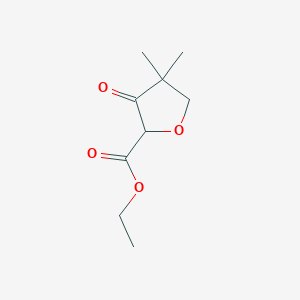
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
